1-(Dimethoxymethyl)azetidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(dimethoxymethyl)azetidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)7-4-3-5(7)8/h6H,3-4H2,1-2H3 |
InChI Key |
WMFKEMKNJXMJSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(N1CCC1=O)OC |
Origin of Product |
United States |
Significance of the Azetidin 2 One β Lactam Ring System in Synthetic Chemistry
The azetidin-2-one (B1220530), or β-lactam, is a four-membered cyclic amide that holds a privileged position in the realm of organic and medicinal chemistry. nih.gov Its importance stems from its presence as the core structural motif in some of the most crucial antibiotic classes, including penicillins, cephalosporins, and carbapenems. biust.ac.bwderpharmachemica.com These molecules function by inhibiting bacterial cell wall synthesis, a discovery that revolutionized medicine. derpharmachemica.comnih.gov
Beyond its therapeutic applications, the β-lactam ring is a versatile and powerful building block in organic synthesis. nih.govlboro.ac.uk The inherent ring strain of the four-membered system, with bond angles deviating significantly from the ideal, makes the amide bond susceptible to cleavage. lboro.ac.uk This reactivity can be harnessed by chemists to perform selective ring-opening reactions, providing access to a diverse array of acyclic and heterocyclic structures. nih.gov This strategy, often termed the "β-lactam synthon method," has been employed in the synthesis of non-protein amino acids, peptides, and complex natural products. biust.ac.bwlboro.ac.uk The rigid framework of the β-lactam also allows for a high degree of stereochemical control in reactions, making it an invaluable chiral synthon for asymmetric synthesis. biust.ac.bw
Role of Dimethoxymethyl Functionality in Organic Synthesis
The dimethoxymethyl group, an acetal (B89532) of formaldehyde (B43269), is a well-established functional group in organic synthesis, primarily utilized for its protective and reactive properties. As a protecting group, it is relatively stable to a variety of reaction conditions, yet can be readily hydrolyzed back to the corresponding aldehyde under acidic conditions.
More significantly in the context of advanced intermediates, the dimethoxymethyl group on a nitrogen atom serves as a stable precursor to a highly reactive N-acyliminium ion. N-acyliminium ions are powerful electrophiles that readily react with a wide range of nucleophiles. The generation of these intermediates from stable precursors like N-(dimethoxymethyl) amides allows for controlled carbon-carbon and carbon-heteroatom bond formation. This strategy has been widely applied in the synthesis of alkaloids and other complex nitrogen-containing heterocyclic systems. nih.gov
Conceptual Framework for 1 Dimethoxymethyl Azetidin 2 One As a Target and Intermediate
Cycloaddition Approaches for Azetidin-2-one Ring Construction
The synthesis of the azetidin-2-one ring, the fundamental structure of β-lactams, is most prominently achieved through cycloaddition reactions. These methods involve the formation of the four-membered ring in a single, often stereocontrolled, step.
Staudinger Reaction Variants and Mechanistic Insights
The Staudinger reaction, discovered by Hermann Staudinger in 1907, is a cornerstone in the synthesis of β-lactams. wikipedia.org It involves the [2+2] cycloaddition of a ketene with an imine to yield the corresponding azetidin-2-one. wikipedia.orgchemistry-reaction.com
The reaction between a ketene and an imine is a versatile method for preparing a wide array of N-substituted azetidin-2-ones. mdpi.com The mechanism is generally accepted to be a two-step process. acs.orgacs.org The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgacs.org This is followed by a conrotatory ring closure to form the β-lactam ring. acs.orgacs.org
Ketenes used in this reaction can be pre-formed or, more commonly, generated in situ from various precursors such as acyl chlorides (in the presence of a tertiary amine), or through the Wolff rearrangement of diazo ketones. mdpi.comorganic-chemistry.org The choice of substituents on both the ketene and the imine significantly influences the reaction's outcome and stereoselectivity. For the synthesis of a compound like this compound, the corresponding imine, (dimethoxymethyl)methanimine, would be reacted with ketene.
The reaction conditions, including the solvent and temperature, also play a critical role in the efficiency and stereochemical outcome of the cycloaddition. researchgate.net
The Staudinger reaction can generate up to two new stereocenters, making stereochemical control a critical aspect. mdpi.comacs.org The stereochemistry of the resulting azetidin-2-one is influenced by several factors, including the geometry of the imine, the substituents on both reactants, and the reaction conditions. acs.orgresearchgate.net
Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org This stereoselectivity is often explained by the relative rates of ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, favoring the cis product. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization and leading to the trans product. organic-chemistry.org
The use of chiral auxiliaries or catalysts has been extensively explored to achieve enantioselective Staudinger reactions, providing access to optically active β-lactams. organic-chemistry.org
| Reactant Substituents | Predominant Stereoisomer | Rationale |
| Electron-donating ketene substituent, Electron-withdrawing imine substituent | cis | Accelerated direct ring closure of the zwitterionic intermediate. organic-chemistry.org |
| Electron-withdrawing ketene substituent, Electron-donating imine substituent | trans | Slower ring closure allows for isomerization of the zwitterionic intermediate. organic-chemistry.org |
| (E)-Imine | cis | Kinetic control of the conrotatory ring closure. acs.org |
| (Z)-Imine | trans | Isomerization of the initially formed intermediate. acs.org |
Other Cycloaddition Methodologies
Beyond the classic Staudinger reaction, other cycloaddition strategies have been developed for the synthesis of the azetidin-2-one ring.
Formal [2+2] cycloadditions represent a class of reactions that, while not always proceeding through a concerted mechanism, result in the formation of a four-membered ring from two two-atom components. mdpi.com One such example is the reaction of alkenes with isocyanates. researchgate.net This method can be effective for certain substrate combinations, although the scope may be more limited than the Staudinger reaction. The mechanism of these reactions can be complex and may involve stepwise pathways with ionic or radical intermediates. researchgate.net
Photoinduced [2+2] cycloaddition reactions, often referred to as aza Paternò-Büchi reactions, provide an alternative route to azetidines and their derivatives. nih.govresearchgate.net These reactions typically involve the photochemical excitation of an imine or an alkene, followed by cycloaddition. nih.gov Visible-light-mediated approaches using photocatalysts have gained prominence due to their milder reaction conditions. springernature.comproquest.com
For instance, the intermolecular [2+2] photocycloaddition between oximes and alkenes, enabled by a visible-light-mediated triplet energy transfer, has been shown to produce highly functionalized azetidines. springernature.comproquest.com The reaction proceeds through the excitation of the photocatalyst, which then transfers energy to one of the reactants, initiating the cycloaddition. chemrxiv.org This methodology offers a powerful tool for accessing complex azetidine (B1206935) structures that may be difficult to obtain through thermal methods. nih.gov
| Cycloaddition Method | Reactants | Key Features |
| Staudinger Reaction | Ketene + Imine | Highly versatile, two-step mechanism, stereoselectivity is controllable. mdpi.comacs.org |
| Alkene-Isocyanate Cycloaddition | Alkene + Isocyanate | Formal [2+2] cycloaddition, mechanism can be stepwise. researchgate.net |
| Aza Paternò-Büchi Reaction | Imine + Alkene | Photoinduced, often requires a photosensitizer, provides access to complex azetidines. nih.govresearchgate.net |
Intramolecular Cyclization Routes to N-Substituted Azetidin-2-ones
The formation of the strained four-membered azetidin-2-one ring through intramolecular cyclization is a cornerstone of β-lactam synthesis. These strategies involve forming one of the ring's key bonds in the final cyclization step, offering a powerful way to construct the core scaffold from acyclic precursors.
Strategies Involving Carbon-Nitrogen Bond Formation
The direct formation of the N1-C2 bond is a common and effective strategy for synthesizing azetidin-2-ones. A prominent method in this category is the transition metal-catalyzed intramolecular C-H functionalization of diazoacetamides. rsc.org In this approach, a catalyst, often a chiral dirhodium carboxylate, facilitates the insertion of a nitrogen-associated carbene into a C-H bond at the γ-position of the linear precursor. This reaction can proceed with high yields and excellent stereocontrol, particularly for the formation of cis-β-lactams. rsc.orgrsc.org The success of this method hinges on managing competing side reactions, such as γ-lactam formation or cycloadditions. rsc.org
Another approach involves the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives, where the nitrogen atom displaces a leaving group at the γ-position to form the azetidine ring. researchgate.net This method highlights the versatility of nucleophilic substitution reactions in the synthesis of N-substituted azetidines.
Strategies Involving Carbon-Carbon Bond Formation
The formation of the C3-C4 bond of the azetidinone ring is another key intramolecular strategy. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic example, though it is an intermolecular reaction. mdpi.com However, intramolecular variants and related C-C bond-forming cyclizations have been developed. For instance, rhodium-catalyzed C-C bond activation has emerged as a novel strategy. This method can transform substrates like sulfonamide-tethered cyclobutanones into γ-lactams through a process involving C-C bond cleavage and subsequent C-N bond formation, showcasing advanced transition-metal-catalyzed routes that reorganize carbon skeletons. nih.gov While this example leads to a γ-lactam, the underlying principle of C-C bond activation and rearrangement offers potential pathways to β-lactams.
Electroreductive Intramolecular Coupling Approaches
Electroreductive intramolecular coupling represents a distinct and powerful method for synthesizing azetidine rings. This technique utilizes an electric current to initiate a cyclization reaction, often with high stereoselectivity. A notable application is the electroreductive coupling of chiral α-imino esters, which can produce cis-2,4-disubstituted azetidin-3-ones as single stereoisomers. acs.orgfigshare.com The presence of chlorotrimethylsilane (B32843) (CTMS) has been found to be essential for promoting this type of intramolecular coupling. acs.org The reaction conditions, including the choice of cathode material and supporting electrolyte, are critical for optimizing the yield and selectivity of the cyclized product. acs.orgfigshare.com
| Parameter | Condition | Outcome | Reference |
| Reactant | N-benzylidene (S)-valine methyl ester | Formation of a single stereoisomer of a substituted azetidine | acs.org |
| Key Reagent | Chlorotrimethylsilane (CTMS) | Indispensable for the coupling reaction | acs.org |
| Cathode | Platinum (Pt) | Optimal for achieving the best cyclization results | acs.orgfigshare.com |
| Supporting Electrolyte | Bu4NClO4 | Used to facilitate the electroreductive process | acs.org |
| Stereochemistry | (2R,3R,4S) | Confirmed by X-ray crystallography | acs.orgfigshare.com |
Asymmetric Synthesis of Chiral this compound Derivatives
The biological activity of many β-lactam compounds is highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the configuration of chiral centers on the azetidin-2-one ring is of paramount importance.
Enantioselective Approaches in β-Lactam Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Several powerful strategies have been applied to the synthesis of β-lactams.
One of the most effective methods involves the use of chiral catalysts. For example, chiral dirhodium carboxylate catalysts have been successfully used in the intramolecular C-H functionalization of enoldiazoacetamides to produce cis-β-lactams with high enantioselectivities (83-99% ee). rsc.org The steric hindrance of the catalyst plays a key role in guiding the stereochemical outcome. rsc.org
The Kinugasa reaction, which involves the reaction of a nitrone with a copper(I) acetylide, is another efficient method for the direct synthesis of β-lactams. researchgate.net Enantioselective variants of this reaction have been developed, expanding its utility in asymmetric synthesis. researchgate.net Furthermore, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts for enantioselective Staudinger reactions, yielding β-lactams with good stereoselection. nih.gov
| Method | Key Features | Typical Outcome | Reference |
| Catalytic C-H Functionalization | Chiral dirhodium carboxylate catalyst; enoldiazoacetamide substrates. | Exclusive formation of cis-β-lactams; high yields (80-92%) and high enantioselectivities (83-99% ee). | rsc.org |
| Kinugasa Reaction | Copper(I)-mediated reaction of a nitrone and a terminal alkyne. | Direct synthesis of β-lactams; enantioselective variants are established. | researchgate.net |
| Staudinger Reaction Catalysis | Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives as catalysts. | Good stereoselection and yields for a range of ketenes and imines. | nih.gov |
| Ring-Assisted Cyclization | Intramolecular cyclization of interlocked fumaramide (B1208544) nih.govrotaxanes. | Enantioenriched 3,4-disubstituted trans-2-azetidinones. | nih.gov |
Diastereoselective Synthesis of Azetidin-2-one Stereoisomers
Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. In the context of azetidin-2-ones, this often involves controlling the stereochemistry at the C3 and C4 positions.
The use of chiral auxiliaries is a well-established strategy for achieving diastereoselectivity. For instance, chiral auxiliaries like (+)- or (−)-10-(N,N-dicyclohexylsulfamoyl)isoborneol can be used to direct the stereocontrolled, base-catalyzed intramolecular cyclization of N-chloroacetyl derivatives to form the β-lactam ring with high diastereoselectivity. nih.gov Similarly, chiral imines derived from sugars such as D-(+)-glucose have been used in [2+2] cycloadditions with ketenes to yield cis-β-lactams with very high diastereoselectivity. nih.gov
Strategic Incorporation of the Dimethoxymethyl Group at the N1-Position
The introduction of a dimethoxymethyl group onto the nitrogen of the azetidin-2-one ring transforms the lactam into an N,O-acetal. This functional group can act as a stable protecting group or as a precursor for further chemical transformations. The methods for its incorporation can be broadly categorized into direct functionalization of a pre-formed β-lactam ring or by carrying the group through the cyclization process.
N-Alkylation and N-Acylation Strategies with Dimethoxymethyl Precursors
The direct N-alkylation of an existing azetidin-2-one provides a convergent route to the target compound. This strategy relies on the deprotonation of the N-H bond of the lactam followed by reaction with a suitable dimethoxymethyl electrophile. The acidity of the lactam N-H proton allows for the use of a variety of bases to generate the corresponding anion, which then acts as a nucleophile.
Research into the alkylation of lactam derivatives has shown that strong bases are often required to achieve complete deprotonation. acs.org For β-lactams, direct alkylation via the corresponding enolate is a common strategy for C3-functionalization. acs.org A similar principle applies to N-alkylation, where the N-H proton is removed to form a nitrogen anion.
A plausible synthetic route involves the reaction of azetidin-2-one with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting sodium or lithium salt of the lactam can then be treated with a dimethoxymethyl precursor. A hypothetical precursor for this reaction would be bromodimethoxymethane or a similar reactive species. While direct N-acylation with a dimethoxymethyl-containing acyl halide is less common, analogous reactions involving N-acylation of heterocyclic compounds are well-established, suggesting the feasibility of such an approach. chemrxiv.org
| Strategy | Base | Precursor | Solvent | Key Considerations |
| N-Alkylation | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Bromodimethoxymethane (Hypothetical), Chlorodimethoxymethane | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Requires anhydrous conditions; precursor stability is critical. |
| N-Acylation | Triethylamine (B128534) (Et3N), Pyridine | Dimethoxymethylformyl Chloride (Hypothetical) | Dichloromethane (DCM), Toluene | Acylating agent may be unstable; side reactions are possible. |
Post-Cyclization Functionalization for Dimethoxymethyl Introduction
Post-cyclization functionalization refers specifically to the modification of the azetidin-2-one ring after its formation. This is the most direct approach for synthesizing this compound from the parent azetidin-2-one. The synthesis begins with the formation of the β-lactam ring, which is often achieved through methods like the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine. mdpi.com
Once azetidin-2-one is obtained, the N-H bond can be functionalized. The process is an N-alkylation reaction as described in the previous section. The key steps involve:
Deprotonation: The azetidin-2-one is treated with a suitable base to generate the nucleophilic nitrogen anion. The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions, such as cleavage of the strained four-membered ring.
Nucleophilic Attack: The generated anion is then reacted with an electrophilic source of the dimethoxymethyl group. A common reagent for introducing a related methoxymethyl (MOM) group is chloromethyl methyl ether (MOM-Cl), which can be generated in situ from dimethoxymethane (B151124) and acetyl chloride. orgsyn.org A similar approach could be envisioned for generating a "D MOM-Cl" equivalent.
Studies on the alkylation of other lactam systems have demonstrated the viability of this approach. For instance, γ-lactams can be N-alkylated under various conditions, highlighting the general applicability of this transformation. chemrxiv.org The reactivity of the β-lactam nitrogen is influenced by the ring strain, which can affect the pKa of the N-H proton and the nucleophilicity of the resulting anion.
| Step | Reagents & Conditions | Purpose | Reference Analogy |
| 1. Azetidin-2-one Formation | Staudinger Reaction (e.g., Ketene + Imine) | Synthesis of the core β-lactam ring. | mdpi.com |
| 2. Deprotonation | Base (e.g., NaH, n-BuLi) in aprotic solvent (e.g., THF) at low temperature. | Generation of the nucleophilic lactam anion. | acs.org |
| 3. N-Alkylation | Electrophile (e.g., "Dimethoxymethyl Chloride") | Introduction of the dimethoxymethyl group onto the nitrogen atom. | orgsyn.org |
Protecting Group Chemistry for Acetal (B89532) Formation
The dimethoxymethyl group on the lactam nitrogen forms an N,O-acetal, which can be viewed as a protected form of the lactam's N-H moiety. The synthesis of N-alkoxymethyl lactams renders them impervious to many reagents, making them useful as protecting groups. researchgate.net This strategy is crucial in multi-step syntheses where the N-H proton could interfere with subsequent reactions, such as those involving strong bases or organometallic reagents.
The principles of acetal chemistry are well-documented for the protection of aldehydes and ketones, where they are known to be stable under basic and nucleophilic conditions but are readily cleaved by aqueous acid. orgsyn.org This characteristic is mirrored in N,O-acetals. The N-(dimethoxymethyl) group protects the lactam nitrogen, preventing deprotonation or unwanted side reactions at this site.
The introduction of the protecting group follows the N-alkylation pathway described previously. The removal, or deprotection, is typically achieved under mild acidic conditions, which hydrolyze the N,O-acetal to regenerate the parent lactam N-H bond and produce methanol (B129727) and formaldehyde (B43269) as byproducts. The selective deprotection of benzyl-type protecting groups on lactam nitrogens using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) has been reported, showcasing that specific conditions can be developed for cleaving N-protecting groups without affecting other sensitive parts of the molecule. clockss.org While this specific reagent might not be standard for N,O-acetals, the principle of selective cleavage is central to protecting group strategy. The N-butenyl group, another N-protecting group for lactams, is removed via formation of an iminium salt followed by hydrolysis, a mechanism that shares features with acetal cleavage. researchgate.net
| Stage | Description | Typical Conditions | Outcome |
| Protection | N-Alkylation of azetidin-2-one with a dimethoxymethyl electrophile. | Base (NaH, LDA), Anhydrous Solvent (THF), Electrophile. | Formation of stable this compound. |
| Stability | The N,O-acetal is stable to a range of reaction conditions. | Basic (e.g., NaOH), Nucleophilic (e.g., Grignard reagents), Reductive (e.g., NaBH4). | The protecting group remains intact during other synthetic transformations. |
| Deprotection | Acid-catalyzed hydrolysis of the N,O-acetal. | Mild aqueous acid (e.g., HCl (aq), Acetic Acid). | Regeneration of the parent azetidin-2-one N-H bond. |
Selective Ring-Opening Reactions of the Azetidin-2-one Nucleus
The azetidin-2-one (or β-lactam) ring is a privileged scaffold in organic and medicinal chemistry. Its reactivity is largely governed by the inherent ring strain, which facilitates cleavage reactions under various conditions.
Nucleophilic Ring Opening Mechanisms
The ring-opening of the azetidin-2-one nucleus typically proceeds via nucleophilic attack at one of the two electrophilic centers of the amide bond within the ring: the carbonyl carbon (C2) or the carbon atom adjacent to the nitrogen (C4). The attack of a nucleophile on the carbonyl carbon leads to the cleavage of the C2-N1 bond, a common pathway in the hydrolysis of β-lactam antibiotics.
In the case of N-substituted azetidin-2-ones, such as those derived from this compound, the reaction can also be initiated by activation of the nitrogen atom. For instance, studies on N-acyloxymethylazetidin-2-ones show that acid-catalyzed hydrolysis can involve protonation at the β-lactam nitrogen. nih.gov This is followed by the formation of an exocyclic iminium ion, which is then trapped by a nucleophile. nih.gov This process preserves the β-lactam ring initially but can be a prelude to subsequent ring-opening reactions.
The general mechanism for nucleophilic ring-opening involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave either the N1-C2 bond or the N1-C4 bond, depending on the substitution pattern and reaction conditions.
Strain-Driven Reactivity of the Four-Membered Ring
The significant reactivity of the azetidin-2-one ring is a direct consequence of its substantial ring strain. rsc.orgrsc.orgresearchwithrutgers.com The ring strain energy of azetidine is estimated to be approximately 25.4 kcal/mol, a value that lies between the less stable aziridines and the more stable pyrrolidines. rsc.org This strain arises from the deviation of bond angles from their ideal values (angle strain) and eclipsing interactions between adjacent substituents (torsional strain).
This stored energy provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. rsc.orgnih.govbeilstein-journals.org The relief of this strain energy makes the β-lactam susceptible to cleavage by a wide range of nucleophiles, even those that are relatively weak. This strain-driven reactivity is a key feature that is exploited in many synthetic transformations involving azetidin-2-ones and is fundamental to the biological activity of β-lactam antibiotics.
| Ring System | Ring Strain (kcal/mol) |
| Piperidine | 0 |
| Pyrrolidine | 5.4 |
| Azetidine | 25.4 |
| Aziridine (B145994) | 27.7 |
This table compares the approximate ring strain of azetidine to other common nitrogen-containing heterocycles. rsc.org
Regioselective Cleavage in Substituted Azetidin-2-ones
In substituted azetidin-2-ones, the site of nucleophilic attack and subsequent ring cleavage can be controlled, a phenomenon known as regioselectivity. The outcome of the reaction is influenced by the nature and position of substituents on the β-lactam ring, as well as the nucleophile used. organic-chemistry.org
For example, in the ring-opening of azetidinium ions, nucleophiles tend to attack the unsubstituted C-4 position. organic-chemistry.org However, if the C-4 position is substituted (e.g., with a methyl group), the attack is redirected to the C-2 position. organic-chemistry.org Studies on the cleavage of 2-aryl-substituted N-tosyl azetidines with aryl borates also demonstrate regioselective ring opening. researchgate.net The presence of substituents can exert both steric and electronic effects, guiding the incoming nucleophile to the more accessible or more electrophilic site. This control over regioselectivity is crucial for the synthetic utility of azetidin-2-one derivatives, allowing for the targeted synthesis of specific acyclic amino acid derivatives.
Chemical Transformations of the Dimethoxymethyl Substituent
The 1-(dimethoxymethyl) group is a protected form of a formyl group. Its chemical transformations are key to further derivatization at the nitrogen atom of the azetidin-2-one ring.
Hydrolysis to the Aldehyde Functionality
The dimethoxymethyl group, being an acetal, can be readily hydrolyzed under acidic conditions to unveil the corresponding aldehyde (formyl group). This deprotection is a standard transformation in organic synthesis. The reaction involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the N-formyl azetidin-2-one.
This hydrolysis is often a high-yielding reaction and represents a critical step for introducing a reactive handle at the N-1 position of the β-lactam ring. The resulting N-formyl derivative is a versatile intermediate for further modifications.
Subsequent Derivatizations of the Aldehyde
Once the N-formyl group is generated, it can participate in a wide array of chemical reactions characteristic of aldehydes. These subsequent derivatizations allow for the introduction of diverse functional groups onto the azetidin-2-one scaffold.
One common transformation is reductive amination. nih.gov The N-formyl group can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield a new N-aminomethyl derivative. This method is highly effective for creating libraries of N-substituted azetidin-2-ones.
Other potential derivatizations include:
Wittig-type reactions: To form N-alkenyl substituents.
Addition of organometallic reagents: Such as Grignard or organolithium reagents, to generate secondary alcohols.
Oxidation: To form the corresponding N-carboxylic acid.
Formation of hydrazones: By reaction with hydrazines, which can be stable derivatives or intermediates for further synthesis. nih.gov
These transformations highlight the utility of the 1-(dimethoxymethyl) group as a masked aldehyde, enabling a broad scope of chemical modifications to the azetidin-2-one core.
| Reaction Type | Reagents/Conditions | Resulting Functional Group on Nitrogen |
| Hydrolysis | Acidic water (e.g., H₃O⁺) | Aldehyde (-CHO) |
| Reductive Amination | R¹R²NH, NaBH₃CN | Substituted amine (-CH₂NR¹R²) |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |
| Grignard Reaction | RMgBr, then H₂O workup | Secondary alcohol (-CH(OH)R) |
This table summarizes key derivatization reactions of the N-substituent starting from this compound.
Functional Group Interconversions and Derivatizations on the Azetidin-2-one Ring
The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics. The reactivity of this strained four-membered ring and the potential for functionalization at its constituent atoms make it a versatile building block in organic synthesis. The derivatization of the azetidin-2-one core, particularly at the C3 and C4 positions and the N1-substituent, is crucial for modulating its biological activity and physicochemical properties.
Transformations at C3 and C4 Positions
The C3 and C4 positions of the azetidin-2-one ring are prime sites for introducing chemical diversity. The venerable Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis, where the substituents on the ketene precursor and the imine directly translate to the C3 and C4 positions of the resulting azetidinone. researchgate.netrsc.org
The stereochemistry at these positions is a critical aspect of the synthesis, with the relative orientation of the substituents (cis or trans) often influencing the molecule's biological function. The stereochemical outcome can be controlled by factors such as the choice of reactants, solvents, and reaction temperature. mdpi.com For instance, the reaction's stereoselectivity can be determined by analyzing the coupling constants between the C3 and C4 protons in NMR spectroscopy. mdpi.com
Common transformations and functionalizations at the C3 and C4 positions include:
Halogenation: Introduction of a halogen, typically chlorine, at the C3 position can be achieved by using a haloacetyl chloride in the Staudinger reaction. For example, the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine yields a 3-chloro-azetidin-2-one. researchgate.netresearchgate.net These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions.
Alkylation and Arylation: A wide variety of alkyl and aryl groups can be installed at the C3 and C4 positions. The substituents on the ketene and imine precursors dictate the final substitution pattern on the azetidinone ring. mdpi.comderpharmachemica.com For example, reacting an imine with a ketene generated from a substituted acyl chloride leads to a correspondingly substituted C3 position on the β-lactam ring. mdpi.com
Introduction of Other Functional Groups: The C3 position can be functionalized with various groups, such as alkoxy, aryloxy, or a carboxyl moiety, by using appropriately substituted acyl chlorides for the ketene generation. mdpi.com For instance, phenoxyacetyl chloride has been used to produce cis-2-azetidinones with a phenoxy group at C3. researchgate.net
The table below summarizes examples of substituents introduced at the C3 and C4 positions of the azetidin-2-one ring.
| Position | Substituent | Precursor/Reagent | Reaction Type | Reference |
| C3 | Chloro | Chloroacetyl chloride | Staudinger Cycloaddition | researchgate.netresearchgate.net |
| C3 | Phenoxy | Phenoxyacetyl chloride | Staudinger Cycloaddition | researchgate.net |
| C3 | Alkyl/Aryl | Substituted Acyl Chloride | Staudinger Cycloaddition | mdpi.com |
| C3 | Prop-1-en-2-yl | 3,3-Dimethylacryloyl chloride | Staudinger Cycloaddition | nih.gov |
| C4 | Aryl | Substituted Aldehyde (for imine) | Staudinger Cycloaddition | researchgate.netmdpi.com |
| C4 | 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxybenzaldehyde | Staudinger Cycloaddition | nih.gov |
Diversification of N-Substituents
The substituent at the N1 position of the azetidin-2-one ring significantly impacts the molecule's properties. In the case of this compound, the dimethoxymethyl group serves as the N-substituent. Diversification at this position is typically achieved during the primary synthesis of the ring rather than by post-synthetic modification of the N-substituent itself.
The Staudinger synthesis, for example, allows for immense diversity at the N1 position, as this is determined by the choice of the imine component. researchgate.netderpharmachemica.com The imine is generally prepared from the condensation of a primary amine and an aldehyde. Therefore, by varying the primary amine, a vast array of N-substituents can be incorporated into the final azetidin-2-one structure.
Key strategies for N-substituent diversification include:
Varying the Imine Component: The most direct method for introducing diverse N-substituents is by employing different imines in the [2+2] cycloaddition reaction. Schiff bases prepared from a wide range of primary amines (aliphatic, aromatic, heterocyclic) can be used to generate N-substituted β-lactams. researchgate.net
Cleavage and Re-functionalization: In some synthetic routes, a protecting group or a readily cleavable group is used as the initial N-substituent. Subsequent removal of this group can yield an N-unsubstituted β-lactam, which can then be functionalized with a new substituent.
Strain-Release Reactions: For related azetidine structures, strain-release reactions of bicyclic precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been used to create diversely substituted azetidines. nih.gov While this applies to azetidines rather than azetidinones, the principle of using strained precursors to access functionalized four-membered rings is a relevant concept in heterocyclic chemistry.
The following table illustrates the introduction of various N-substituents onto the azetidin-2-one ring using the Staudinger reaction as an exemplary method.
| N-Substituent | Amine Precursor for Imine | Reaction Type | Reference |
| Aryl | Substituted Anilines | Staudinger Cycloaddition | mdpi.com |
| Benzothiazolyl | 2-Aminobenzothiazoles | Staudinger Cycloaddition | researchgate.net |
| Diaryl | N-Salicylidene amines | Staudinger Cycloaddition | derpharmachemica.com |
| Benzamido | 2-Hydroxybenzohydrazide | Cyclocondensation | bepls.com |
The chemical reactivity of the azetidin-2-one core allows for extensive functionalization, enabling the synthesis of a wide library of compounds for various applications, particularly in the field of medicinal chemistry. The ability to selectively modify the C3, C4, and N1 positions provides chemists with the tools to fine-tune the steric and electronic properties of these valuable heterocyclic compounds.
1 Dimethoxymethyl Azetidin 2 One Derivatives As Versatile Synthetic Intermediates
Application in β-Lactam Synthon Methodologies
The β-lactam core of 1-(dimethoxymethyl)azetidin-2-one serves as a valuable synthon, a structural unit within a molecule that can be formed or converted to a target structure by a reliable reaction. This enables the synthesis of a wide range of important organic molecules.
Synthesis of β-Amino Acid Analogs and Peptidomimetics
β-Lactams are well-established precursors for the synthesis of β-amino acids and their derivatives. mdpi.com The ring opening of the azetidin-2-one (B1220530) core provides a straightforward route to these valuable compounds, which are important components of various biologically active molecules and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The use of β-lactams derived from α-amino acids allows for the synthesis of β,β'-diamino acids through ring-opening reactions with various nucleophiles. researchgate.net This methodology has been successfully applied in the creation of peptidomimetics. researchgate.net
The synthesis of α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives, can be achieved through an asymmetric cyclocondensation reaction. wustl.edu These fluorinated analogs are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.
Access to Polyfunctional Acyclic and Heterocyclic Molecules
The reactivity of the β-lactam ring allows for its use as a precursor to a wide variety of acyclic and heterocyclic structures. mdpi.com Ring-opening reactions of azetidin-2-ones can lead to the formation of highly substituted acyclic amines. researchgate.net For instance, the reductive ring opening of 2-azetidinones with sodium borohydride (B1222165) yields 3-aminopropan-1,2-diols. researchgate.net
Furthermore, the transformation of the azetidinone ring can lead to the formation of other heterocyclic systems. For example, an efficient synthesis of 2,3-aziridino-γ-lactones from azetidin-2-ones has been described. researchgate.net This transformation involves an acid-catalyzed tandem intramolecular azetidinone ring opening followed by the formation of an aziridine (B145994) ring. researchgate.net
Construction of Fused and Spirocyclic Systems
The versatility of the azetidin-2-one scaffold extends to the construction of more complex molecular architectures, including fused and spirocyclic systems.
Annulated β-Lactams
Annulated β-lactams, where the azetidin-2-one ring is fused to another ring system, are an important class of compounds with diverse biological activities. The synthesis of novel piperazine, morpholine, and 1,4-diazepane annulated β-lactam derivatives has been achieved through the use of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors. organic-chemistry.orgnih.gov This approach highlights the utility of functionalized azetidin-2-ones in building complex, fused heterocyclic systems. nih.gov
Spirocyclic Azetidin-2-ones
Spirocyclic azetidin-2-ones, which feature a spirocyclic junction at one of the carbon atoms of the β-lactam ring, have gained significant attention. A method for producing α-heterocycle anchored spirocyclic azetidin-2-ones involves the cyclocondensation of monocyclic azetidin-2,3-diones with difunctionalized substrates. researchgate.net The synthesis of multifunctional spirocycles can be achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by their reduction to azetidines. nih.gov
Precursors for Other Nitrogen-Containing Heterocycles
The strained azetidine (B1206935) ring system is an excellent starting point for the synthesis of other nitrogen-containing heterocycles through ring-expansion and ring-opening reactions. researchgate.net Azetidines and their derivatives, like β-lactams, are valuable substrates for designing and synthesizing biologically active molecules. researchgate.net The development of efficient methods to construct azetidines is crucial for their application in various scientific fields. researchgate.net The transformation of aziridines, another class of three-membered nitrogen heterocycles, into five-membered imidazolidines and imidazolidinones demonstrates the general principle of ring expansion in heterocyclic synthesis. nih.gov The inherent reactivity of small, strained rings makes them ideal precursors for a diverse range of larger, more complex heterocyclic systems. researchgate.netnih.gov
Conversion to Azetidines
The transformation of this compound derivatives into various substituted azetidines is a key application of this class of compounds. The reduction of the β-lactam carbonyl group is a common strategy to access the corresponding azetidine ring. For instance, the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one can undergo aldol (B89426) reactions with aldehydes and ketones, and subsequent reduction can furnish functionalized azetidines. nih.gov
Hydride-driven reduction of imines is a well-established method that can be applied to convert 1-azetines, which can be derived from azetidin-2-ones, into azetidines. nih.gov For example, lithium aluminum hydride (LiAlH4) has been employed to reduce 1-azetines to their corresponding azetidine scaffolds. nih.gov Metal-catalyzed hydrogenation is another effective method; N-tosyl 2-azetines can be converted to cis-disubstituted azetidines using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.gov
Furthermore, the inherent ring strain of azetidin-2-one derivatives makes them susceptible to various ring-opening and rearrangement reactions, which can be harnessed to synthesize a wide range of functionalized azetidines. medwinpublishers.com The specific reaction conditions and the nature of the substituents on the azetidin-2-one ring dictate the outcome of these transformations, offering a versatile approach to novel azetidine-based structures.
Synthesis of Piperazines, Morpholines, and Diazepanes
The synthetic utility of azetidin-2-one derivatives extends to the construction of larger heterocyclic systems, including piperazines, morpholines, and diazepanes. These scaffolds are prevalent in many biologically active molecules and pharmaceuticals. organic-chemistry.orgnih.govresearchgate.net
A notable strategy involves the use of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones as precursors. These compounds, derived from the corresponding this compound, can be transformed into enantiomerically enriched bicyclic azetidin-2-ones, such as piperazine, morpholine, and 1,4-diazepane annulated β-lactam derivatives. organic-chemistry.orgnih.gov The key step in this process is often an intramolecular cyclization. For example, the hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has proven to be an efficient method for preparing 2-substituted piperazines and 1,4-diazepanes. nih.gov
The general synthesis of these heterocycles often involves the reaction of a suitable diamine or amino alcohol with a bifunctional electrophile derived from the azetidin-2-one core. The specific choice of reactants and reaction conditions allows for the controlled synthesis of the desired six- or seven-membered heterocyclic ring fused to the β-lactam.
Table 1: Synthesis of Piperazines, Morpholines, and Diazepanes from Azetidin-2-one Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Formyl-1-(2-haloalkyl)azetidin-2-one | 1. Amine, 2. NaBH4 | Piperazine annulated β-lactam | organic-chemistry.org, nih.gov |
| 4-Formyl-1-(2-haloalkyl)azetidin-2-one | 1. Amino alcohol, 2. Reduction | Morpholine annulated β-lactam | organic-chemistry.org, nih.gov |
| 4-Formyl-1-(3-haloalkyl)azetidin-2-one | 1. Diamine, 2. NaBH4 | 1,4-Diazepane annulated β-lactam | organic-chemistry.org, nih.gov |
Integration with Other Heterocyclic Scaffolds (e.g., oxadiazoles, thiadiazoles, quinolines)
The versatility of the this compound scaffold allows for its integration with a variety of other heterocyclic systems, leading to the creation of complex and potentially biologically active molecules. This is often achieved by introducing a suitable functional group onto the azetidin-2-one ring, which can then participate in a cyclization or coupling reaction to form the second heterocyclic ring.
Oxadiazoles and Thiadiazoles:
The synthesis of molecules incorporating both azetidin-2-one and oxadiazole or thiadiazole moieties has been explored. nih.gov For example, a common route involves the preparation of a hydrazide derivative from the azetidin-2-one, which can then be cyclized with reagents like carbon disulfide to form a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring. uobabylon.edu.iq These five-membered heterocycles are known to exhibit a wide range of biological activities, and their combination with the β-lactam core can lead to novel therapeutic agents. nih.gov
Quinolines:
The fusion of an azetidin-2-one ring with a quinoline (B57606) system has also been achieved. A typical approach involves the Vilsmeier-Haack reaction on an appropriate N-arylacetamide to generate a 2-chloro-3-formylquinoline. orientjchem.org This intermediate can then be reacted with a primary amine and a chloroacetyl chloride in a cyclocondensation reaction to form the azetidin-2-one ring fused to the quinoline. orientjchem.org The resulting compounds have shown promise as antimicrobial agents. orientjchem.org
Table 2: Integration of Azetidin-2-one with Other Heterocycles
| Azetidin-2-one Derivative | Reaction Partner | Resulting Heterocyclic System | Reference |
| Azetidin-2-one with a hydrazide functional group | Carbon disulfide | Azetidin-2-one-1,3,4-oxadiazole conjugate | uobabylon.edu.iq |
| Azetidin-2-one with a hydrazide functional group | Thiocarbonyl diimidazole | Azetidin-2-one-1,3,4-thiadiazole conjugate | nih.gov |
| 2-Chloro-3-formylquinoline | Phenylhydrazine, Chloroacetyl chloride, Triethylamine (B128534) | Azetidin-2-one fused quinoline | orientjchem.org |
Theoretical and Computational Chemistry Studies of 1 Dimethoxymethyl Azetidin 2 One Systems
Mechanistic Investigations of Azetidin-2-one (B1220530) Forming Reactions
The formation of the azetidin-2-one ring is a cornerstone of synthetic organic chemistry, with several established reaction pathways. Computational chemistry plays a vital role in elucidating the intricate mechanisms of these reactions, providing insights into transition states, reaction intermediates, and energy profiles.
Commonly studied reactions for β-lactam formation include:
The Staudinger [2+2] Cycloaddition: This reaction between a ketene (B1206846) and an imine is a primary method for synthesizing β-lactams. Theoretical studies on this reaction often focus on whether the mechanism is concerted or stepwise, involving a zwitterionic intermediate. These studies help explain the observed stereochemical outcomes.
Ester Enolate-Imine Condensation: This method involves the reaction of a pre-formed ester enolate with an imine. Computational models are used to understand the role of the metal counter-ion and the stereochemistry-determining steps.
Ring-Closing Reactions: Intramolecular cyclization of β-amino acids or their derivatives can also yield azetidin-2-ones. Mechanistic studies in this area explore the energetics of ring closure and the influence of substituents on the reaction feasibility.
Despite the wealth of computational research into these general mechanisms, no specific studies detailing the mechanistic nuances of forming 1-(dimethoxymethyl)azetidin-2-one have been found. Such a study would theoretically investigate the influence of the N-(dimethoxymethyl) group on the reaction barriers and the stability of intermediates in reactions like the Staudinger synthesis.
Stereoselectivity Predictions and Conformational Analysis
A key aspect of β-lactam chemistry is the control of stereochemistry at the C3 and C4 positions of the ring. Computational methods are powerful tools for predicting and rationalizing the stereochemical outcomes of synthetic routes.
Stereoselectivity Predictions: For reactions like the Staudinger cycloaddition, theoretical models can calculate the transition state energies for the formation of cis and trans diastereomers. The relative energies of these transition states allow for a prediction of the major product, often rationalized by factors like steric hindrance, electronic effects, and orbital interactions.
Conformational Analysis: The four-membered azetidin-2-one ring is strained and typically adopts a planar or near-planar conformation. Computational studies on substituted β-lactams analyze the preferred conformations of the ring and its substituents. For this compound, a conformational analysis would involve determining the rotational barriers around the N-C and C-O bonds of the dimethoxymethyl group and its preferred orientation relative to the β-lactam ring.
A search of existing literature did not yield any studies that specifically predict the stereoselectivity of reactions leading to this compound or that have performed a detailed conformational analysis of this molecule.
Electronic Structure and Reactivity Modeling
The electronic structure of a molecule dictates its reactivity. Computational chemistry provides a quantitative description of a molecule's electronic properties, which is crucial for understanding its chemical behavior.
Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard. The energies and shapes of these frontier orbitals are key to understanding a molecule's role as a nucleophile or electrophile in reactions.
Charge Distribution and Electrostatic Potential: These calculations reveal the electron density distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting sites of reaction. For an azetidin-2-one, the reactivity of the β-lactam carbonyl group is a central feature.
Reactivity Indices: Quantum chemical descriptors derived from Density Functional Theory (DFT), such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a more quantitative measure of reactivity.
No dedicated electronic structure or reactivity modeling studies for this compound are available in the current body of scientific literature. Such research would be valuable for understanding how the N-(dimethoxymethyl) substituent modulates the electronic properties and, consequently, the chemical and biological reactivity of the β-lactam core compared to other N-substituted analogues.
Future Perspectives in 1 Dimethoxymethyl Azetidin 2 One Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of β-lactams has historically relied on methods that are often not environmentally benign. tandfonline.com The future of 1-(dimethoxymethyl)azetidin-2-one synthesis will undoubtedly be shaped by the principles of green chemistry, aiming for routes that are not only efficient but also sustainable.
Conventional methods for constructing the azetidin-2-one (B1220530) ring, such as the Staudinger ketene-imine cycloaddition, often require harsh conditions and generate significant waste. tandfonline.com More eco-friendly approaches, including microwave-assisted synthesis and the use of molecular sieves to drive reactions, have been developed for other azetidin-2-one derivatives and could be adapted for the synthesis of our target compound. tandfonline.com
A plausible and sustainable synthetic strategy for this compound could involve a two-step process. The first step would be the synthesis of the parent azetidin-2-one, which can be achieved through various established methods. Subsequently, the N-dimethoxymethyl group could be introduced via a nucleophilic substitution reaction. This approach offers modularity, allowing for the synthesis of a variety of N-substituted azetidin-2-ones by simply changing the electrophile in the second step.
| Step | Reaction | Key Considerations for Sustainability |
| 1 | Synthesis of Azetidin-2-one | Use of greener solvents, catalyst recycling, and energy-efficient reaction conditions (e.g., microwave irradiation). |
| 2 | N-functionalization | Use of non-toxic reagents and solvents, and minimizing waste generation through high-yield reactions. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is expected to be a rich tapestry woven from the individual reactivities of the azetidin-2-one ring and the N-dimethoxymethyl group. The strained four-membered ring of the β-lactam is susceptible to ring-opening reactions, a property that has been extensively exploited in the synthesis of various biologically active molecules. nih.gov
The N-dimethoxymethyl group, on the other hand, can act as a protecting group for the lactam nitrogen. Its removal under specific conditions would unveil the N-H functionality, opening up avenues for further functionalization. The conditions for the cleavage of this group would need to be carefully investigated to ensure selectivity and high yields.
The interplay between these two functionalities could lead to novel and unexpected reactivity patterns. For instance, the dimethoxymethyl group might influence the stereoselectivity of reactions at the C3 and C4 positions of the azetidin-2-one ring. The exploration of such reactivity could lead to the development of new synthetic methodologies.
| Functional Group | Expected Reactivity | Potential for Novelty |
| Azetidin-2-one ring | Ring-opening reactions, functionalization at C3 and C4. | Influence of the N-dimethoxymethyl group on stereoselectivity and regioselectivity. |
| N-dimethoxymethyl group | Protecting group for the lactam nitrogen, potential for novel cleavage conditions. | Development of orthogonal protection strategies in complex molecule synthesis. |
Future research should systematically investigate the reactivity of this compound with a variety of reagents, including nucleophiles, electrophiles, and radical species. Computational studies could also be employed to predict and rationalize the observed reactivity.
Expanding the Scope of Synthetic Applications in Complex Molecule Synthesis
Azetidin-2-ones are valuable building blocks in organic synthesis, serving as precursors to a wide range of complex molecules, including amino acids, alkaloids, and other biologically active compounds. researchgate.netnih.gov The unique structural features of this compound make it a promising candidate for expanding the repertoire of β-lactam-based synthetic strategies.
The ability to selectively remove the N-dimethoxymethyl group makes this compound a potentially useful intermediate in the synthesis of N-unsubstituted β-lactams, which are key precursors to many antibiotics. mdpi.com Furthermore, the reactivity of the azetidin-2-one ring can be harnessed to introduce a variety of substituents, leading to the construction of highly functionalized and stereochemically complex molecules.
The application of this compound in the total synthesis of natural products and other complex targets would be a testament to its utility as a synthetic building block. For example, it could be employed in the synthesis of novel β-lactam antibiotics designed to overcome existing resistance mechanisms. nih.gov
| Application Area | Potential Contribution of this compound |
| Antibiotic Synthesis | Precursor to novel N-unsubstituted β-lactams and other modified antibiotic scaffolds. |
| Natural Product Synthesis | Versatile building block for the construction of complex nitrogen-containing heterocycles. |
| Medicinal Chemistry | Scaffold for the development of new therapeutic agents with diverse biological activities. |
The full potential of this compound in complex molecule synthesis remains to be unlocked. Future research in this area will undoubtedly lead to the development of innovative synthetic strategies and the discovery of new molecules with important biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Dimethoxymethyl)azetidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise Cyclization : Use a Staudinger reaction between a dimethoxymethyl-substituted imine and ketene, followed by acid-catalyzed cyclization. Adjust solvent polarity (e.g., THF vs. DCM) to influence reaction kinetics .
- Schiff Base Intermediates : Condense dimethoxymethyl-substituted aldehydes with primary amines to form Schiff bases, then cyclize using thioglycolic acid or chloroacetyl chloride. Optimize reflux time (6–12 hrs) and molar ratios (1:1.2 for amine:aldehyde) to maximize yields (58–65%) .
- Key Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reflux Time | 6–8 hrs | +15% yield |
| Solvent | Pyridine/THF (1:1) | Improved purity |
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign signals for the azetidin-2-one ring (δ 4.1–4.3 ppm for C3-H, δ 3.7–3.9 ppm for dimethoxymethyl OCH) and confirm stereochemistry via H-H COSY .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., m/z 197.19 for CHNO) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity and ADME properties of this compound derivatives?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., β-lactamases, GPCRs). Set grid boxes to cover active sites (e.g., 20 Å) and apply Lamarckian GA parameters .
ADME Prediction : Employ SwissADME to evaluate logP (target ≤3.5), bioavailability score (>0.55), and blood-brain barrier permeability. Cross-validate with MD simulations (GROMACS) for stability .
- Case Study : Derivatives with para-substituted aryl groups showed higher docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for meta-substituted), correlating with in vitro IC values .
Q. How can researchers resolve contradictions in reported reactivity data for azetidin-2-one derivatives under oxidative conditions?
- Experimental Design :
- Controlled Oxidation : Compare CAN (ceric ammonium nitrate) reactivity in acetonitrile vs. aqueous HNO. Monitor by TLC/HPLC to detect intermediates (e.g., N-oxyl radicals) .
- Contradiction Analysis :
- Unexpected Products : notes that CAN treatment of 1-(4-methoxyphenyl)azetidin-2-one yields N-substituted byproducts (e.g., tetrazolylmethyl derivatives) instead of N-deprotected products. This suggests solvent-dependent radical pathways.
- Mitigation : Pre-purify reagents and use inert atmospheres to suppress radical side reactions .
Q. What strategies enhance the reproducibility of biological assays involving this compound?
- Protocol Standardization :
- Cell-Based Assays : Use triplicate wells with controls (DMSO vehicle) and normalize viability to ATP levels (CellTiter-Glo®). Validate IC values across ≥3 independent experiments .
- Data Reporting : Include raw spectra, chromatograms, and statistical tests (e.g., ANOVA with Tukey post-hoc) in supplementary materials .
- Critical Parameters :
| Factor | Impact on Reproducibility |
|---|---|
| Compound Purity | ≥95% by HPLC (essential) |
| Cell Passage Number | ≤20 (prevents drift) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
